[(isocyanomethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of an isocyanomethyl group attached to a sulfanyl group, which is further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(isocyanomethyl)sulfanyl]benzene typically involves the reaction of benzyl chloride with potassium thiocyanate to form benzyl thiocyanate, which is then treated with a base to yield this compound. The reaction conditions often require a well-ventilated fume hood due to the use of benzene, which is a known carcinogen .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(Isocyanomethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives .
Scientific Research Applications
[(Isocyanomethyl)sulfanyl]benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(isocyanomethyl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The isocyanomethyl group can act as an electrophile, facilitating the formation of an activated σ-complex, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(isocyanomethyl)sulfanyl]benzene include:
- Benzyl isocyanide
- Benzyl thiocyanate
- Phenyl isocyanide
Uniqueness
This compound is unique due to the presence of both an isocyanomethyl group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
41567-37-7 |
---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
isocyanomethylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2 |
InChI Key |
PQLWVAZROIHXBB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CSC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.